molecular formula C11H16FNO B13255170 (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine

(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine

Cat. No.: B13255170
M. Wt: 197.25 g/mol
InChI Key: CLNVFZMDENDUKR-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₆FNO It is a derivative of ethoxyethylamine and fluorophenylmethylamine, characterized by the presence of an ethoxyethyl group and a fluorophenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylamine.

    Formation of Intermediate: 4-fluorobenzaldehyde reacts with ethylamine to form 2-(4-fluorophenyl)ethylamine.

    Final Product Formation: The intermediate 2-(4-fluorophenyl)ethylamine is then reacted with formaldehyde and 2-ethoxyethanol under controlled conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl or fluorophenylmethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression . This inhibition can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares structural similarities with (2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine and is also studied for its biological activities.

    2-Ethoxyethyl (2E)-2-cyano-3-{[1-(4-fluorophenyl)ethyl]amino}-3-(methylsulfanyl)acrylate: Another related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of ethoxyethyl and fluorophenylmethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-ethoxy-N-[(4-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C11H16FNO/c1-2-14-8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3

InChI Key

CLNVFZMDENDUKR-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=C(C=C1)F

Origin of Product

United States

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